molecular formula C6H7ClN4 B3420448 Imidazo[1,2-a]pyrimidin-6-amine hydrochloride CAS No. 1894676-77-7

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride

Cat. No. B3420448
CAS RN: 1894676-77-7
M. Wt: 170.60 g/mol
InChI Key: XFYNLVIPIGNSAM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride is a chemical compound with the CAS Number: 944900-19-0 . It has a molecular weight of 170.6 . This compound is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They have been constructed through direct functionalization, considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Advantages and Limitations for Lab Experiments

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, the compound has some limitations. It is unstable in the presence of light and moisture, and it can be difficult to handle due to its low solubility in water.

Future Directions

There are several future directions for the research and development of imidazo[1,2-a]pyrimidin-6-amine hydrochloride. One potential direction is the development of novel anticancer agents that are based on this compound. Another direction is the development of new antiviral agents that target specific viral enzymes or receptors. In addition, the compound could be used as a starting material for the synthesis of novel materials with potential applications in electronics, optoelectronics, and photonics.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields, including drug discovery, medicinal chemistry, and material science. The compound is relatively easy to synthesize and has several advantages for use in lab experiments. However, there is still much to be learned about the mechanism of action and potential applications of this compound. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-6-amine hydrochloride has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds that have potential applications in drug discovery, medicinal chemistry, and material science. This compound has been used in the development of novel anticancer agents, antiviral agents, and anti-inflammatory agents.

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyrimidin-6-amine hydrochloride was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYNLVIPIGNSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856112
Record name Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944900-19-0, 1894676-77-7
Record name Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrimidin-6-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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